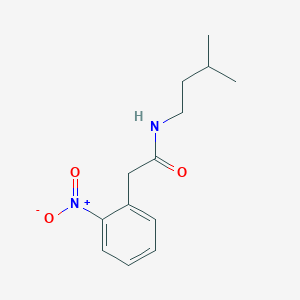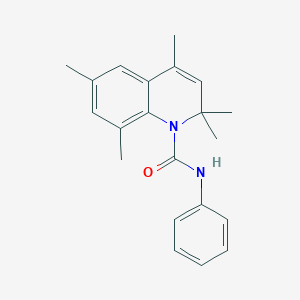
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, also known as DETTA, is a chemical compound that has shown promising results in scientific research. DETTA is a triazine-based compound that has been synthesized and studied for its potential as an anticancer agent. In
Mécanisme D'action
The mechanism of action of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has low toxicity and is well-tolerated in animals. It has been found to have no significant effects on body weight, organ weight, or hematological parameters. In addition, N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been found to have low toxicity in normal human cells, suggesting that it may have a favorable safety profile for human use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for further research and development. However, one of the limitations of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine. One area of research could focus on improving the solubility of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, making it easier to administer in vivo. Another area of research could focus on identifying the specific enzymes that are inhibited by N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, which could provide insights into its mechanism of action. Additionally, further studies could be conducted to investigate the potential of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine as an antiviral and antibacterial agent.
Méthodes De Synthèse
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been reported in multiple research papers. One of the commonly used methods for synthesizing N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine and 4H-1,2,4-triazole-3,5-diamine in the presence of a base. The reaction mixture is then heated and stirred to obtain the final product.
Applications De Recherche Scientifique
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has also been studied for its potential as an antiviral and antibacterial agent.
Propriétés
IUPAC Name |
4-N,6-N-diethyl-2-N-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-10-7-14-8(11-4-2)16-9(15-7)17-18-5-12-13-6-18/h5-6H,3-4H2,1-2H3,(H3,10,11,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIOOAXBOXUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN2C=NN=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~4~-diethyl-N~6~-(4H-1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)
![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)




![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)